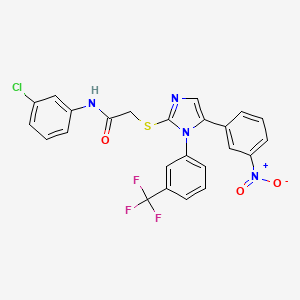![molecular formula C18H21FN2OS B2507206 3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide CAS No. 2097861-99-7](/img/structure/B2507206.png)
3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide involves multi-step reactions, often starting with simpler precursors. For instance, the synthesis of a related compound, 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, was achieved through electrophilic fluorination of a trimethylstannyl precursor. This process utilized palladium catalysis and was completed in a relatively short time, including purification and formulation for injection . Similarly, a focused library of N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives was synthesized, which are structurally related to the compound . These derivatives were obtained by fusing chemical fragments of clinically relevant antiepileptic drugs, indicating a versatile approach to creating new hybrid molecules .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For example, the structural analysis of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide was performed using 1H, 13C NMR, UV, IR, HPLC, and mass spectral data . These techniques provide detailed information about the molecular framework, functional groups, and stereochemistry, which are essential for understanding the behavior and reactivity of the compound.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their interactions with other molecules. For instance, nitrophenyl derivatives of pyrrole 2,5-diamides have been shown to undergo deprotonation in the presence of fluoride ions, leading to a visible color change . This suggests that the compound may also exhibit interesting reactivity patterns, particularly in the presence of specific reagents or under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely tied to their molecular structure. The presence of fluorine atoms, for example, can significantly influence the lipophilicity, metabolic stability, and binding affinity to biological targets. The specific radioactivity and radiochemical purity of the synthesized fluorinated compound provide insights into its potential as a radiotracer for imaging applications. The anticonvulsant activity of the synthesized N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives demonstrates the biological relevance of these compounds, which could be extrapolated to the compound of interest.
Applications De Recherche Scientifique
Binding and Antagonistic Properties
Research on compounds structurally related to 3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide has shown significant binding and antagonistic properties towards various receptors. For example, TRPV1 antagonists derived from similar compounds have demonstrated excellent efficacy in inhibiting capsaicin-induced activation, displaying strong anti-allodynic properties in neuropathic pain models and blocking capsaicin-induced hypothermia in mice (Ha et al., 2013). Another study revealed that 2-aryl substituted pyridine C-region analogues of related propanamides showed highly potent TRPV1 antagonism and demonstrated anti-allodynia in mouse neuropathic pain models, indicating potential for pain management applications (Ryu et al., 2014).
Radioactive Labeling for Imaging
Compounds with fluorophenyl groups have been explored for their potential in radioactive labeling and imaging. For instance, 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a candidate for imaging dopamine D4 receptors, was synthesized using electrophilic fluorination, showing promise for neuroimaging applications (Eskola et al., 2002).
Chemosensors for Metal Ions
Pyrrolidine constrained bipyridyl-dansyl conjugates related to this compound have been synthesized and demonstrated to serve as selective chemosensors for metal ions like Al(3+), based on internal charge transfer mechanisms. This indicates potential applications in chemical sensing and environmental monitoring (Maity & Govindaraju, 2010).
Pharmacokinetic Characteristics
Investigations into the pharmacokinetics and metabolism of related propanamides in preclinical studies have provided insights into ideal pharmacokinetic characteristics, such as low clearance and moderate distribution, which are crucial for the development of therapeutic agents (Wu et al., 2006).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2OS/c19-17-4-2-1-3-15(17)5-6-18(22)20-16-7-9-21(12-16)11-14-8-10-23-13-14/h1-4,8,10,13,16H,5-7,9,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAWOMWCBFOHBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=CC=CC=C2F)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-phenyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ethenesulfonamide](/img/structure/B2507127.png)
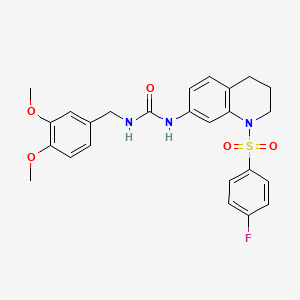

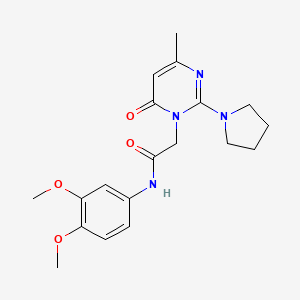
![4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2507133.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2507134.png)

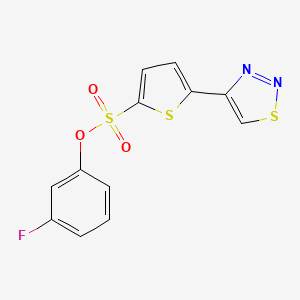
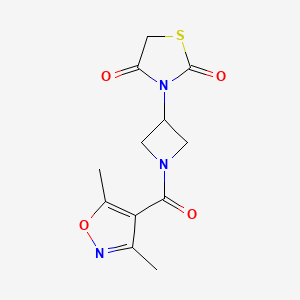
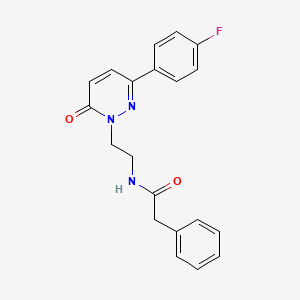
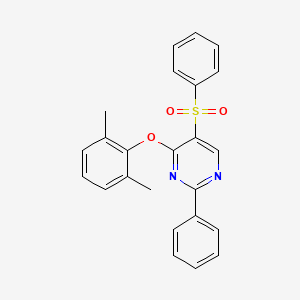
![N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2507141.png)
